molecular formula C20H18ClN3O3 B2821612 5-[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole CAS No. 855129-92-9

5-[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2821612
CAS No.: 855129-92-9
M. Wt: 383.83
InChI Key: ZFUXBXVOYKCSEQ-UHFFFAOYSA-N
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Description

The compound “5-[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole” is a chemical compound with the molecular formula C20H18ClN3O3 and a molecular weight of 383.83 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 383.83 . Other properties such as boiling point and storage conditions are not provided .

Scientific Research Applications

Cancer Research

Oxadiazole derivatives have been investigated for their potential as anticancer agents. A study by Zhang et al. (2005) discovered a novel apoptosis inducer, demonstrating activity against several breast and colorectal cancer cell lines. The molecular target identified was TIP47, an IGF II receptor-binding protein, highlighting the compound's potential as an anticancer agent (Zhang et al., 2005).

Antimicrobial and Antitubercular Activity

Oxadiazole derivatives have shown promising results in antimicrobial and antitubercular activities. Joshi et al. (2015) synthesized novel pyrrole derivatives as antitubercular agents, with preliminary results indicating moderate to good antitubercular activity. Pharmacophore hypothesis and docking studies helped understand the structure-activity relationship (Joshi et al., 2015). Shingare et al. (2018) synthesized a series of isoxazole clubbed 1,3,4-oxadiazole derivatives with notable antimicrobial and antitubercular activity, supported by molecular docking to understand the mode of inhibition of the MurD ligase enzyme (Shingare et al., 2018).

Material Science Applications

In the field of material science, oxadiazole derivatives have been utilized in the development of organic light-emitting diodes (OLEDs). Wang et al. (2001) focused on the synthesis and structure of a new bis(1,3,4-oxadiazole) system, indicating its use as a hole-blocking material for OLEDs, showcasing improved device efficiency (Wang et al., 2001).

Properties

IUPAC Name

(3-chlorophenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-26-16-9-7-13(8-10-16)18-22-19(27-23-18)17-6-3-11-24(17)20(25)14-4-2-5-15(21)12-14/h2,4-5,7-10,12,17H,3,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUXBXVOYKCSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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